Edgeworin
Overview
Description
Edgeworin is a coumarin compound that can be isolated from the root and stem of Edgeworthia . It is a part of the Phenylpropanoids and Coumarins structural classification .
Synthesis Analysis
Upon thermal condensation of diethyl (coumarinyl‐7‐oxy)malonate with O‐methyl‐resorcine, the corresponding bis [coumarinyl]ether, 4‐hydroxy‐O‐methyledgeworin is obtained in good yield .Molecular Structure Analysis
The molecular formula of Edgeworin is C18H10O6 and it has a molecular weight of 322.27 .Physical And Chemical Properties Analysis
Edgeworin is a yellow solid with an aromatic odor . It has a melting point of 284-296℃ .Scientific Research Applications
Coumarins from Edgeworthia chrysantha
Edgeworin, a compound isolated from Edgeworthia chrysantha, has been identified as a coumarin derivative. The study by Baba et al. (1989) focused on isolating and determining the structure of edgeworin and edgeworoside A from the root and stem of Edgeworthia chrysantha (Baba, Tabata, Taniguti, & Kozawa, 1989).
Biscoumarin Derivatives from Edgeworthia gardneri
Li et al. (2004) researched biscoumarin derivatives from Edgeworthia gardneri, highlighting edgeworin's inhibition of DNA polymerase beta lyase activity. This study provides insights into edgeworin's potential applications in genetic and molecular biology research (Li, Gao, Feng, & Hecht, 2004).
Chemical Constituents from Edgeworthia gardneri
Xu, Xia, and Lin (2012) isolated various compounds, including edgeworin, from Edgeworthia gardneri. Their work contributed to understanding the plant's chemical profile and potential research applications in pharmacology and chemistry (Xu, Xia, & Lin, 2012).
Anti-inflammatory and Analgesic Activities
Hu et al. (2008) explored the anti-inflammatory and analgesic activities of Edgeworthia chrysantha, with a focus on edgeworin. This research provides a foundation for potential therapeutic applications and further pharmacological study (Hu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O6/c19-12-4-1-11-7-16(18(21)24-14(11)8-12)22-13-5-2-10-3-6-17(20)23-15(10)9-13/h1-9,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLKKLCKMRDNHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C=C(C=C4)O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edgeworin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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